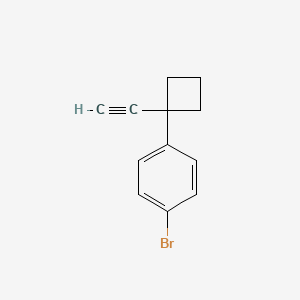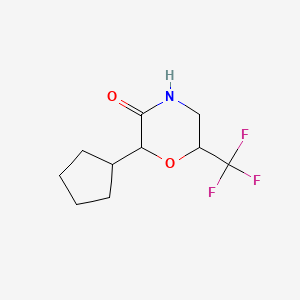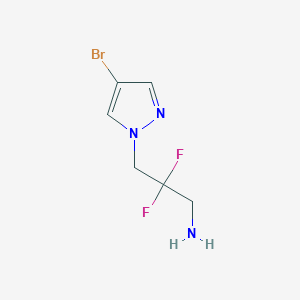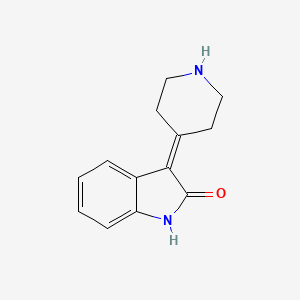![molecular formula C7H3F3N4O2 B13158063 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. It is used in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with diethylethoxymethylenemalonate in glacial acetic acid. This reaction yields ethyl 2-(trifluoromethyl)-4,7-dihydro-7-oxo-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves enaminonitriles and benzohydrazides, resulting in good-to-excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions and various 1,3-dicarbonyl compounds for substitution reactions .
Major Products
The major products formed from these reactions include poly-substituted derivatives and trifluoromethyl triazolopyrimidine derivatives .
Applications De Recherche Scientifique
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and cardiovascular properties
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor for various enzymes, including JAK1 and JAK2, by binding to their active sites and blocking their activity . This inhibition can lead to reduced inflammation and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with the trifluoromethyl group at a different position.
1,2,4-Triazole: A simpler structure with only the triazole ring.
1,2,4-Triazolo[1,5-a]pyridine: Another fused ring system with different biological activities.
Uniqueness
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific trifluoromethyl group positioning, which enhances its biological activity and makes it a valuable compound for medicinal chemistry .
Propriétés
Formule moléculaire |
C7H3F3N4O2 |
|---|---|
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-3(5(15)16)14-6(13-4)11-2-12-14/h1-2H,(H,15,16) |
Clé InChI |
QEUFKTUIXUJELE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)

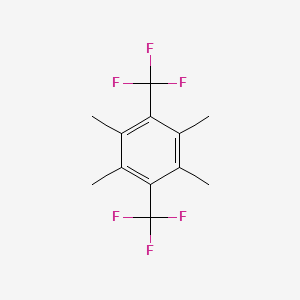
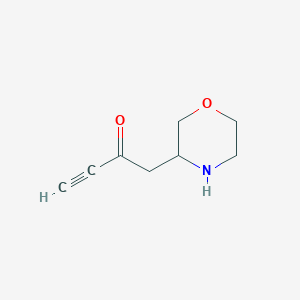
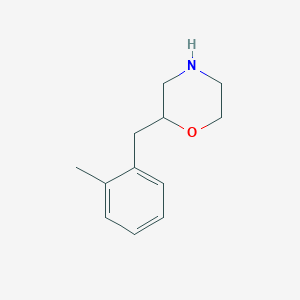
![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)

